Trimethylgermanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

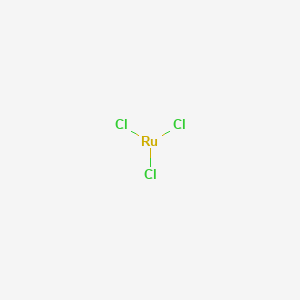

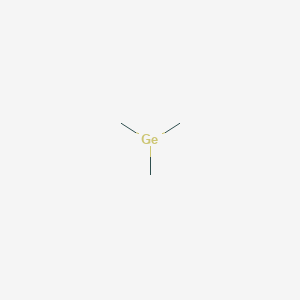

Trimethylgermanium is an organogermanium compound with the chemical formula (CH₃)₃Ge. It is a colorless liquid that is immiscible with water but miscible with organic solvents such as ether, tetrahydrofuran, hexane, benzene, dichloromethane, and chloroform . This compound is primarily used in organic synthesis and as a precursor for other germanium-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylgermanium can be synthesized through the reaction of germanium tetrachloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an anhydrous ether solution at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of germanium tetrachloride with trimethylaluminum. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form germanium dioxide and other germanium oxides.

Reduction: It can be reduced to form germanium hydrides.

Substitution: this compound can participate in substitution reactions, where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products:

Oxidation: Germanium dioxide.

Reduction: Germanium hydrides.

Substitution: Various organogermanium compounds.

Scientific Research Applications

Chemistry: Trimethylgermanium is used as a precursor in the synthesis of other organogermanium compounds. It is also employed in the preparation of Grignard reagents, which are essential in organic synthesis.

Biology and Medicine: Research has shown that organogermanium compounds, including this compound, exhibit potential biological activities such as antiviral, anticancer, and immunomodulatory effects. These properties make them candidates for further investigation in medicinal chemistry .

Industry: In the semiconductor industry, this compound is used in the production of germanium-based semiconductors. It is also utilized in the manufacturing of optical fibers and infrared optics due to its unique properties .

Mechanism of Action

The mechanism by which trimethylgermanium exerts its effects is not fully understood. it is believed that the compound interacts with cellular components, leading to various biological activities. The molecular targets and pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Trimethylsilane: Similar in structure but contains silicon instead of germanium.

Trimethyltin: Contains tin instead of germanium and exhibits different reactivity and toxicity profiles.

Trimethyllead: Contains lead and is highly toxic compared to trimethylgermanium.

Uniqueness: this compound is unique due to its balance of stability and reactivity. Unlike trimethyltin and trimethyllead, it is less toxic and more suitable for applications in organic synthesis and the semiconductor industry. Its properties are also distinct from those of trimethylsilane, making it valuable in specific industrial and research contexts .

Properties

InChI |

InChI=1S/C3H9Ge/c1-4(2)3/h1-3H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKSSWJSFRCZKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176353, DTXSID30932446 |

Source

|

| Record name | Trimethylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21941-60-6, 1449-63-4 |

Source

|

| Record name | Trimethylgermanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021941606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

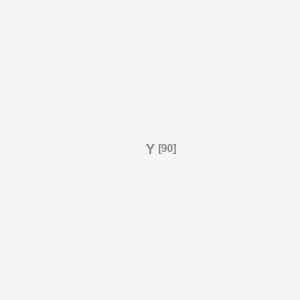

![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)